tert-Butyl bis(2-cyanoethyl)carbamate
Description
Significance of Protecting Groups in Modern Organic Synthesis
In the intricate process of synthesizing complex organic molecules, it is often necessary to perform reactions on one part of a molecule while leaving other, similarly reactive, functional groups untouched. Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. wikipedia.orgorganic-chemistry.org This strategy prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. The ideal protecting group should be easy to introduce in high yield, stable under a desired set of reaction conditions, and readily removable in high yield without affecting other functional groups within the molecule. organic-chemistry.org The concept of protecting groups has been pivotal in the total synthesis of numerous natural products and pharmaceuticals.
Evolution and Versatility of Carbamate-Based Protection Strategies
Among the various classes of protecting groups for amines, carbamates have emerged as one of the most versatile and widely used. masterorganicchemistry.comchem-station.com Carbamates are functional groups with the general structure R₂NCOOR', and their utility as protecting groups stems from their ability to decrease the nucleophilicity and basicity of the nitrogen atom to which they are attached. masterorganicchemistry.com This is due to the electron-withdrawing nature of the adjacent carbonyl group.
The evolution of carbamate (B1207046) protecting groups has led to a diverse toolkit for synthetic chemists, with different carbamates offering varying degrees of stability and different deprotection conditions. chem-station.com This allows for their application in a wide array of synthetic contexts, from peptide synthesis to the preparation of complex alkaloids. rsc.orgnih.gov
Principles of Orthogonal Protection in Complex Molecule Synthesis
The synthesis of molecules with multiple functional groups often requires the use of several different protecting groups. In such cases, the concept of orthogonal protection is crucial. wikipedia.orgfiveable.me Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions. organic-chemistry.orgfiveable.me For instance, one protecting group might be labile to acid, another to base, and a third removable by hydrogenolysis. This strategy allows for the selective deprotection of one functional group while the others remain protected, enabling sequential and site-specific modifications of the molecule. wikipedia.orgfiveable.me This principle is fundamental in solid-phase peptide synthesis and the synthesis of other complex biomolecules. wikipedia.org
Contextualization of the tert-Butyl (Boc) and 2-Cyanoethyl Moieties in Protective Chemistry
The tert-butoxycarbonyl (Boc) group is arguably one of the most common carbamate-based protecting groups for amines. jk-sci.comfishersci.co.ukchemistrysteps.com Its popularity is due to its ease of introduction, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability to a wide range of nucleophilic and basic conditions. The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation. jk-sci.comchemistrysteps.com
The 2-cyanoethyl group is another important protecting group, particularly for phosphate (B84403) and hydroxyl functionalities in oligonucleotide synthesis. wikipedia.orgfiveable.me It is stable under acidic conditions but can be removed by a mild base via a β-elimination mechanism. wikipedia.orgcdnsciencepub.com The combination of moieties like Boc and 2-cyanoethyl in a single molecule or in a synthetic strategy allows for the application of orthogonal protection principles.
tert-Butyl bis(2-cyanoethyl)carbamate: A Detailed Profile
While extensive literature on this compound is limited, its structure suggests its role as a specialized protecting group. The following sections detail its known properties and plausible synthetic and application contexts based on the chemistry of its constituent functional groups.
Chemical and Physical Properties
Based on available supplier data, the fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1155879-28-9 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.28 g/mol |
| Physical Form | Light Yellow Liquid |
| Storage Temperature | 0-5°C |
This data is based on information from chemical suppliers. sigmaaldrich.com
Synthesis of this compound
One likely approach would involve the reaction of bis(2-cyanoethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a standard method for the Boc protection of secondary amines. The reaction would likely proceed as follows:
Bis(2-cyanoethyl)amine + (Boc)₂O → this compound
Alternatively, a two-step process could be envisioned, starting with the cyanoethylation of a primary amine. For instance, tert-butylamine (B42293) could be reacted with two equivalents of acrylonitrile (B1666552) in a Michael addition reaction to form the bis(2-cyanoethyl)amine intermediate, which would then be protected with Boc₂O.
Applications and Research Findings
Specific research articles detailing the applications of this compound are scarce. However, based on its structure, its primary application is likely as a bifunctional building block or intermediate in organic synthesis. The presence of the Boc-protected nitrogen and two cyanoethyl groups offers several strategic advantages:
Bifunctional Linker: The two cyanoethyl groups can be hydrolyzed to carboxylic acids, potentially creating a dicarboxylic acid with a protected nitrogen atom. This could be useful in the synthesis of complex amino acids or other specialized molecules.
Precursor to Diamines: The cyano groups can be reduced to primary amines, yielding a protected triamine.
Orthogonal Protection Schemes: The Boc group is acid-labile, while the cyanoethyl groups can be manipulated under different conditions, allowing for their selective transformation in a multi-step synthesis.
While direct research findings on this compound are limited, the utility of the individual Boc and cyanoethyl protecting groups is well-established in a vast number of synthetic applications.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis(2-cyanoethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKBNGEHOLRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl Bis 2 Cyanoethyl Carbamate and Analogues
Strategic Formation of the N,N-Disubstituted Carbamate (B1207046) Linkage
The formation of the N,N-disubstituted carbamate linkage is a critical step in the synthesis of tert-butyl bis(2-cyanoethyl)carbamate. A common strategy involves the reaction of a secondary amine with a suitable carbonyl source. In the context of the target molecule, this would typically involve bis(2-cyanoethyl)amine as the secondary amine precursor.
One effective method for carbamate formation is the use of carbamoyl chlorides. However, due to the toxicity of phosgene (B1210022), alternative reagents are often preferred. Carbamoylimidazolium salts have emerged as convenient N,N-disubstituted carbamoyl transfer reagents, offering increased reactivity over carbamoylimidazoles. Another approach utilizes mixed carbonates, such as those derived from N,N'-disuccinimidyl carbonate (DSC), which can react with secondary amines to form the desired carbamate.
Three-component coupling reactions have also been developed, where an amine, carbon dioxide, and an alkyl halide are reacted in the presence of a base like cesium carbonate to furnish the carbamate. This method is advantageous as it avoids the use of toxic phosgene derivatives and often proceeds under mild conditions.
Installation of the tert-Butyl Carbamate Moiety on Nitrogen Centers
The tert-butyl carbamate (Boc) moiety is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
The reaction typically involves treating an amine with Boc anhydride in the presence of a base. For the synthesis of this compound, this would involve the reaction of bis(2-cyanoethyl)amine with di-tert-butyl dicarbonate. A variety of bases can be employed, such as triethylamine or sodium hydroxide, and the reaction is often carried out in a suitable solvent like dichloromethane (B109758) or a mixture of dioxane and water.
An alternative method for the synthesis of tert-butyl carbamates involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which proceeds through a Curtius rearrangement of an acyl azide intermediate. The resulting isocyanate is then trapped to yield the desired carbamate.
Methods for Introducing 2-Cyanoethyl Substituents:
The two 2-cyanoethyl groups attached to the nitrogen atom are key functional components of the target molecule. These can be introduced either through direct alkylation or by the conversion of precursor moieties.
Direct Alkylation Approaches
A straightforward method for the introduction of 2-cyanoethyl groups is the direct alkylation of a primary amine or ammonia with acrylonitrile (B1666552). This Michael addition reaction is typically base-catalyzed and can lead to the formation of the desired bis(2-cyanoethyl)ated product. For the synthesis of the target molecule, tert-butyl carbamate could potentially be N,N-dialkylated with acrylonitrile, although controlling the degree of alkylation can be challenging. A more common approach would be the cyanoethylation of a primary amine, followed by the introduction of the tert-butyl carbamate group.
Conversion from Precursor Moieties (e.g., Hydroxyethyl, Oxoethyl, Chloroethyl)
An alternative and often more controlled strategy involves the use of precursors that can be subsequently converted to the 2-cyanoethyl group.
From Hydroxyethyl Precursors: A common precursor is a bis(2-hydroxyethyl)amine derivative. The hydroxyl groups can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide). A direct dehydroxylative cyanation of alcohols promoted by triphenylphosphine/1,2-diiodoethane has also been reported.
From Oxoethyl Precursors: The synthesis of tert-butyl bis(2-oxoethyl)carbamate has been documented. This dialdehyde can serve as a key intermediate. The oxo groups can be converted to cyano groups through various methods. One approach is a two-step process involving reduction of the aldehydes to the corresponding diol, followed by conversion to the dinitrile as described above. Another potential route is the Strecker synthesis, where the aldehyde reacts with ammonia and a cyanide source to form an α-aminonitrile. Reductive amination of the aldehyde followed by cyanation of the resulting amine is another viable pathway.
From Chloroethyl Precursors: The synthesis of tert-butyl bis(2-chloroethyl)carbamate provides a direct precursor for cyanation. The chloro groups can be displaced by a cyanide salt, such as sodium cyanide, in a nucleophilic substitution reaction to yield the desired bis(2-cyanoethyl) derivative.
Convergent and Divergent Synthetic Pathways to bis(2-cyanoethyl)carbamate Derivatives
Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogues, allowing for the efficient generation of a library of related compounds.
Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of different analogues. For example, tert-butyl bis(2-hydroxyethyl)carbamate could serve as a common intermediate. The two hydroxyl groups could be converted to a range of different functional groups, including the target cyano groups, or other functionalities such as azides, halides, or ethers, thus generating a library of diverse bis(2-substituted ethyl)carbamate derivatives. Similarly, tert-butyl bis(2-oxoethyl)carbamate could be a versatile intermediate for divergent synthesis through various carbonyl group transformations.
Optimization of Reaction Conditions and Yields in Carbamate Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired carbamate product while minimizing side reactions. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
For the installation of the Boc group using di-tert-butyl dicarbonate, the choice of base and solvent can significantly impact the reaction efficiency. For instance, in the synthesis of tert-butyl N-(2-bromoethyl)carbamate, the use of sodium hydroxide in a dichloromethane/water mixture has been reported, while other procedures utilize sodium carbonate in a dioxane/water system.
In three-component coupling reactions involving amines, CO₂, and alkyl halides, the choice of base (e.g., cesium carbonate) and the use of additives like tetrabutylammonium iodide (TBAI) can be critical for achieving high yields and preventing side reactions such as N-alkylation. The pressure of CO₂ can also influence the reaction rate and selectivity.
The conversion of precursor moieties to the cyanoethyl group also requires careful optimization. For example, in the cyanation of chloroethyl precursors, the choice of solvent (e.g., DMSO or DMF), temperature, and the cyanide source can affect the reaction rate and the formation of byproducts.
Below is a table summarizing various reaction conditions for key synthetic steps discussed:
| Reaction Step | Reagents | Base | Solvent | Temperature | Yield |
| Boc Protection of Amine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temp. | High |
| Boc Protection of Amine | Di-tert-butyl dicarbonate | Sodium Hydroxide | Dichloromethane/Water | 0°C to RT | Good |
| Carbamate Synthesis | Amine, CO₂, Alkyl Halide | Cesium Carbonate | DMF | Room Temp. | High |
| Cyanation of Chloroalkane | Sodium Cyanide | - | DMSO | Elevated | Good |
| Dehydroxylative Cyanation | Alcohol, TMSCN, PPh₃/I₂ | Potassium Carbonate | DMF | Room Temp. | High |
Stereochemical Control in the Synthesis of Chiral Analogues
The introduction of chirality into analogues of this compound necessitates precise control over the spatial arrangement of atoms. Methodologies for achieving such stereochemical control are pivotal in medicinal chemistry and material science, where the biological activity or material properties can be highly dependent on the specific stereoisomer. The primary strategies for inducing chirality in these analogues revolve around asymmetric synthesis, employing either chiral auxiliaries, chiral catalysts, or enzymatic transformations to influence the formation of stereocenters. Given the structure of the target analogues, which feature a carbamate core and cyanoethyl arms, stereocenters can be envisioned at various positions, most notably on the carbon backbone of the cyanoethyl groups or on a substituted carbamate nitrogen.
A key synthetic approach to introduce chirality into the 2-cyanoethyl moiety is through the asymmetric Michael addition to acrylonitrile. This reaction, which forms a new carbon-carbon bond, can be rendered stereoselective by a variety of methods.
One established method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For instance, chiral N-acyloxazolidinones have been successfully employed as auxiliaries in diastereoselective Michael additions. The chiral environment provided by the auxiliary effectively shields one face of the enolate, leading to a preferential attack on the Michael acceptor from the less hindered direction. This approach consistently yields high diastereoselectivities.
Another powerful strategy is the use of chiral catalysts in asymmetric conjugate addition reactions. Organocatalysis, in particular, has emerged as a robust tool for stereoselective synthesis. Chiral primary and secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze the Michael addition of nucleophiles to α,β-unsaturated compounds like acrylonitrile. For example, novel bifunctional organocatalysts combining L-prolinol with a carbamate moiety have been shown to be highly efficient in promoting the asymmetric Michael addition of ketones to nitroolefins, achieving excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). While this specific example uses nitroolefins, the principle is directly applicable to acrylonitrile as the Michael acceptor. The catalyst forms a chiral enamine intermediate, which then reacts enantioselectively with the electrophile.
The table below summarizes representative results for organocatalyzed asymmetric Michael additions, illustrating the high levels of stereocontrol achievable.
| Catalyst | Michael Acceptor | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | trans-β-nitrostyrene | Cyclohexanone | >99:1 | >99% |
| Chiral Thiourea-Amine Derivative | Various Ketones | Trimethylsilyl cyanide | Not Applicable | up to 97% |
Enzymatic methods offer another avenue for the synthesis of chiral nitriles. Aldoxime dehydratases, for instance, can catalyze the enantioselective dehydration of racemic aldoximes to produce chiral nitriles. This biocatalytic approach can lead to the formation of opposite enantiomers of a chiral nitrile from the same enzyme by using different isomers (E/Z) of the starting aldoxime, highlighting the unique stereochemical control offered by enzymes.
Furthermore, the diastereoselective Strecker synthesis provides a route to chiral α-amino nitriles, which could be precursors to more complex analogues. This method can utilize a chiral auxiliary, such as (R)-phenylglycine amide, to induce a crystallization-induced asymmetric transformation, yielding a single diastereomer in high yield (>99:1 dr).
Advanced Protecting Group Chemistry of Tert Butyl Bis 2 Cyanoethyl Carbamate
Orthogonal Deprotection Strategies Leveraging Acid- and Base-Lability
The structure of tert-Butyl bis(2-cyanoethyl)carbamate incorporates a tert-butyloxycarbonyl (Boc) group and two 2-cyanoethyl groups attached to the same nitrogen atom. This arrangement provides an excellent platform for orthogonal deprotection. Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed by a specific set of reagents without affecting the others. thieme-connect.de
In the case of this compound, the tert-butyl carbamate (B1207046) is readily cleaved under acidic conditions, while the 2-cyanoethyl groups are stable to acid but labile to basic conditions. Conversely, treatment with a suitable base will remove the 2-cyanoethyl groups via β-elimination, leaving the tert-butyl carbamate intact. This differential lability allows for the sequential deprotection of the nitrogen atom, offering synthetic chemists precise control over the timing and order of revealing the protected functionality.
Table 1: Orthogonal Deprotection of this compound
| Protecting Group | Reagent for Cleavage | Stability to Other Conditions |
| tert-Butyl Carbamate | Strong Acids (e.g., TFA, HCl) | Stable to basic conditions |
| 2-Cyanoethyl | Bases (e.g., NH₃, DBU) | Stable to acidic conditions |
Acid-Catalyzed Cleavage Mechanisms of the tert-Butyl Carbamate
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide chemistry. The mechanism of this acid-catalyzed cleavage has been the subject of extensive study.
The acid-catalyzed deprotection of a tert-butyl carbamate commences with the protonation of the carbonyl oxygen of the carbamate group. commonorganicchemistry.com This initial protonation step is a rapid and reversible equilibrium. The protonated intermediate is then poised to undergo cleavage of the tert-butyl-oxygen bond.
This bond scission results in the formation of a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. commonorganicchemistry.com The formation of the relatively stable tert-butyl carbocation is a key thermodynamic driving force for this reaction. quora.com The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas. commonorganicchemistry.com
General Mechanism of Acid-Catalyzed Boc Deprotection:
Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by an acid.
Carbocation Formation: The protonated carbamate undergoes cleavage to form a tert-butyl carbocation and a carbamic acid.
Decarboxylation: The unstable carbamic acid decomposes to the free amine and carbon dioxide.
The rate of acid-catalyzed deprotection of tert-butyl carbamates is dependent on several factors, including the strength of the acid, the solvent, and the temperature. Kinetic studies on the cleavage of N-Boc groups have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. acs.orgresearchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.orgnih.gov
Table 2: Factors Influencing the Rate of Boc Deprotection
| Factor | Effect on Rate | Rationale |
| Acid Strength | Increased rate with stronger acids | Facilitates the initial protonation step |
| Solvent Polarity | Rate can be influenced by solvent polarity | Affects the stability of charged intermediates |
| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy |
The tert-butyl carbocation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions. acsgcipr.org It can alkylate nucleophilic sites within the substrate molecule or other molecules in the reaction mixture, particularly electron-rich aromatic rings (like tryptophan and tyrosine) and sulfur-containing residues (like methionine). acsgcipr.orgnih.gov
To mitigate these side reactions, scavengers are often added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the carbocation than the substrate. researchgate.net Common scavengers include water, triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), and thioanisole. researchgate.netresearchgate.net These scavengers efficiently trap the tert-butyl cation, preventing it from reacting with the desired product. organic-chemistry.org For example, the tert-butyl cation will be quenched by a suitable trapping agent or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com
Base-Mediated β-Elimination Mechanisms of the 2-Cyanoethyl Groups
The 2-cyanoethyl group is a widely used protecting group, particularly for phosphate (B84403) groups in oligonucleotide synthesis, due to its facile removal under basic conditions. nih.govglenresearch.com This deprotection proceeds through a β-elimination mechanism.
The β-elimination of the 2-cyanoethyl group is initiated by the abstraction of a proton from the carbon atom alpha to the cyano group by a base. vaia.combiotage.com The electron-withdrawing nature of the cyano group makes this proton acidic. biotage.com The resulting carbanion is stabilized by resonance.
This is followed by the elimination of the protected nitrogen atom, leading to the formation of acrylonitrile (B1666552) as a byproduct and the deprotected carbamate. vaia.comatdbio.com The reaction is typically carried out using amine bases such as ammonia, triethylamine, or 1,8-diazabicycloundec-7-ene (DBU). nih.govrsc.org
General Mechanism of Base-Mediated β-Elimination of a 2-Cyanoethyl Group:
Proton Abstraction: A base removes a proton from the carbon adjacent to the cyano group.
Elimination: The resulting carbanion facilitates the cleavage of the carbon-nitrogen bond, releasing the deprotected amine and acrylonitrile.
This β-elimination reaction is generally rapid and efficient, providing a mild and effective method for the removal of the 2-cyanoethyl protecting groups from the this compound molecule.
Influence of Base Strength and Solvent Systems on Deprotection Efficiency
The deprotection of the tert-butoxycarbonyl (Boc) group is typically acid-labile. However, the presence of two electron-withdrawing 2-cyanoethyl groups on the nitrogen atom of this compound significantly alters the electronic environment of the carbamate. These cyanoethyl groups reduce the electron density on the nitrogen atom, which is expected to influence the stability and deprotection conditions of the Boc group.
The N-cyanoethyl groups themselves are known to be susceptible to cleavage under basic conditions, typically via a β-elimination mechanism. The efficiency of this cleavage is dependent on the strength of the base and the solvent system employed. Stronger bases and polar aprotic solvents generally facilitate this elimination.
For the Boc group in this specific molecule, its removal under basic conditions is not a standard procedure. Generally, Boc groups are stable to a wide range of basic conditions. organic-chemistry.org However, the strong electron-withdrawing nature of the bis(2-cyanoethyl) substitution could potentially make the carbamate carbonyl more susceptible to nucleophilic attack by a strong base, although this is not the typical pathway for Boc deprotection. It is more likely that basic conditions would first lead to the elimination of one or both cyanoethyl groups.
The choice of solvent would be critical in any attempted base-mediated deprotection. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) would be expected to enhance the efficacy of anionic bases. Protic solvents might compete with the base and could lead to solvolysis side reactions.
Hypothesized Deprotection Outcomes with Different Bases and Solvents:
| Base | Solvent | Expected Predominant Reaction | Rationale |
| NaOMe | MeOH | Cleavage of cyanoethyl groups | Methoxide is a strong enough base to induce β-elimination. Methanol is a polar protic solvent. |
| DBU | MeCN | Cleavage of cyanoethyl groups | DBU is a non-nucleophilic strong base, favoring elimination. Acetonitrile is a polar aprotic solvent. |
| K₂CO₃ | MeOH/H₂O | Likely stable or slow decomposition | Potassium carbonate is a weaker base, may not be sufficient for efficient elimination. |
| LiOH | THF/H₂O | Potential for slow hydrolysis/elimination | Hydroxide could potentially hydrolyze the carbamate or induce elimination of the cyanoethyl groups, though likely requiring forcing conditions. |
This table is based on general principles of reactivity and is not derived from experimental data for this compound.
Chemoselectivity and Compatibility Studies in Multistep Synthetic Sequences
The utility of a protecting group is largely defined by its chemoselectivity and compatibility with other functional groups and reaction conditions in a multistep synthesis. For this compound, its compatibility profile would be a composite of the known reactivities of the Boc group and N-cyanoethyl groups.
The Boc group is known to be stable to a wide range of conditions, including catalytic hydrogenation, mild bases, and many organometallic reagents. organic-chemistry.org Conversely, it is readily cleaved by strong acids.
The N-cyanoethyl groups are sensitive to strong bases. This orthogonality provides a potential avenue for selective deprotection. For instance, it might be possible to selectively remove the cyanoethyl groups with a base in the presence of other acid-labile protecting groups, or conversely, remove an acid-labile group in the presence of the N-cyanoethyl functionalities.
However, the presence of the cyano groups introduces potential incompatibilities. The nitrile functionality can be reduced by strong reducing agents like lithium aluminum hydride and can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions. Furthermore, the acidic α-protons of the cyanoethyl groups could be a site of unwanted reactivity with strong bases.
Anticipated Compatibility of this compound with Common Reagents:
| Reagent/Condition | Compatibility | Potential Side Reactions |
| H₂/Pd-C | Compatible | None anticipated for the protecting group itself. |
| TFA, HCl | Not Compatible | Cleavage of the Boc group. |
| DBU, NaOMe | Not Compatible | Cleavage of the N-cyanoethyl groups. |
| LiAlH₄ | Not Compatible | Reduction of the nitrile and potentially the carbamate. |
| Grignard Reagents | Potentially Incompatible | Reaction with the nitrile functionality. |
| PCC, Swern Oxidation | Compatible | None anticipated. |
This table is a predictive analysis based on the known reactivity of the constituent functional groups.
Comparative Analysis of this compound with Established N-Protecting Groups
A comparative analysis of this compound with standard N-protecting groups like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) highlights its unique, albeit hypothetical, properties.
The key distinguishing feature of this protecting group would be its dual sensitivity to both acidic (Boc cleavage) and basic (cyanoethyl cleavage) conditions. This is in contrast to the more specific lability of Cbz (hydrogenolysis) and Fmoc (base).
Comparative Properties of N-Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Key Features |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Hydrogenolysis, Base-labile groups (e.g., Fmoc) | Stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz | H₂/Pd-C, strong acid | Base-labile groups (e.g., Fmoc) | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Acid-labile groups (e.g., Boc), Hydrogenolysis (e.g., Cbz) | Very base-labile. |
| This compound | - | Strong Acid (Boc); Strong Base (cyanoethyl) | Hydrogenolysis | Hypothetically offers two distinct modes of deprotection. |
The properties for this compound are projected and not based on experimental data.
The electron-withdrawing nature of the cyanoethyl groups would be expected to decrease the nucleophilicity of the protected nitrogen more significantly than a standard Boc group, which could be advantageous in preventing side reactions at the nitrogen center. However, this same electronic effect may alter the lability of the Boc group, a factor for which specific experimental data is needed for a definitive comparison.
Applications in Complex Molecular Synthesis
Synthesis of Advanced Organic Frameworks and Macrocycles
The bifunctional nature of tert-butyl bis(2-cyanoethyl)carbamate makes it a promising candidate for the synthesis of porous crystalline materials like covalent organic frameworks (COFs) and other complex macrocyclic structures. In this context, the two cyanoethyl groups can serve as reactive sites for forming the extended network or the cyclic backbone.
The construction of COFs relies on the precise arrangement of organic building blocks into crystalline, porous networks. Carbamate (B1207046) linkages have been explored in the formation of COFs, suggesting that derivatives of this compound could potentially be integrated into such frameworks. The general strategy would involve the transformation of the cyanoethyl groups into functionalities capable of forming strong, covalent bonds, such as amines or carboxylic acids. For instance, reduction of the nitrile groups would yield primary amines, which could then be reacted with aldehydes to form imine-linked COFs.
The synthesis of macrocycles often involves the reaction of two different bifunctional molecules or the self-condensation of a molecule containing two reactive functional groups. The bis(2-cyanoethyl) moiety could be a key component in such synthetic strategies. For example, intramolecular cyclization reactions could be envisioned under specific conditions, leading to the formation of a macrocyclic structure containing the carbamate linkage. Alternatively, the compound could be used as a precursor to a diamine or a dicarboxylic acid, which are common building blocks in macrocycle synthesis. The synthesis of bismacrocycles, which contain two macrocyclic units, is another area where this compound could find application, potentially as a flexible linker between the two rings.
Table 1: Potential Transformations of Cyanoethyl Groups for Framework and Macrocycle Synthesis
| Transformation | Reagents and Conditions | Resulting Functional Group | Application |
| Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) | Imine-based COFs, Polyamide Macrocycles |
| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) | Polyester Macrocycles, Metal-Organic Frameworks (MOFs) |
| Cycloaddition | Dienes (e.g., in Diels-Alder reactions) | Heterocyclic rings | Functionalized Frameworks |
Strategies for Controlled Release and Decaging Architectures in Chemical Biology
The chemical properties of this compound also suggest its potential use in the development of systems for the controlled release of active molecules and in the design of "decaging" architectures in chemical biology.
Controlled release systems are designed to deliver a therapeutic agent or other substance at a predetermined rate. Polymers containing cyanoethyl groups have been investigated for such applications. The cyano groups can be hydrolyzed or otherwise modified to alter the properties of the polymer matrix, thereby controlling the release of an encapsulated molecule. While this compound is not a polymer itself, it could be incorporated as a monomer or a cross-linker into a polymer backbone. The presence of the carbamate and cyanoethyl groups could offer multiple points for modification and degradation, allowing for fine-tuning of the release profile.
Table 2: Potential Stimuli for Controlled Release and Decaging
| Stimulus | Targeted Functional Group | Potential Mechanism | Application |
| pH Change (Acidic) | tert-Butyl Carbamate | Cleavage of the Boc group | Release of a secondary amine |
| Reducing Agents | Cyanoethyl Group | Reductive decyanation | Release of a caged molecule |
| Enzymes | Carbamate or modified cyanoethyl group | Enzymatic cleavage | Biologically triggered release |
Mechanistic and Theoretical Investigations
Kinetic Analysis of Carbamate (B1207046) Formation and Cleavage Reactions
The formation of tert-Butyl bis(2-cyanoethyl)carbamate, like other Boc-protected amines, typically involves the reaction of the corresponding secondary amine—bis(2-cyanoethyl)amine—with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The kinetics of carbamate formation from amines and carbon dioxide generally follow a rate law that can include both uncatalyzed and catalyzed pathways. researchgate.netsemanticscholar.org For the reaction with Boc₂O, the rate-limiting step is the nucleophilic attack of the amine on one of the anhydride's carbonyl carbons. total-synthesis.commasterorganicchemistry.com
The cleavage (deprotection) of the Boc group is most commonly achieved under acidic conditions. Kinetic studies on the acid-catalyzed deprotection of various Boc-protected amines have shown that the reaction mechanism involves a rapid, reversible protonation of the carbamate's carbonyl oxygen, followed by the rate-determining fragmentation of the protonated species. acs.orgresearchgate.net This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine. masterorganicchemistry.comjk-sci.com
Interestingly, the rate of this acid-catalyzed cleavage has been found to exhibit a second-order dependence on the concentration of strong acids like HCl. acs.org This suggests a mechanism involving general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation of the protonated carbamate. acs.org
The rate of carbamate formation and cleavage is significantly influenced by the electronic properties of the amine. For instance, the rate of carbamate formation via reaction with carbon dioxide shows a Brønsted relationship, where the rate constant correlates with the pKa of the amine. researchgate.net
Table 1: Representative Kinetic Data for Acid-Catalyzed Deprotection of Model Boc-Amines This table presents illustrative data from related systems to demonstrate kinetic principles.
| Compound (Boc-NR₂) | Acid | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Kinetic Order in Acid |
|---|---|---|---|---|
| Boc-NH-Aryl | HCl | 25 | Varies with [HCl]² | Second |
| Boc-N(Alkyl)₂ | TFA | 25 | Varies with [TFA] | Complex |
| Boc-NH-Alkyl | H₂SO₄ | 40 | Varies with [H₂SO₄]² | Second |
Computational Chemistry Approaches for Reaction Pathway Elucidation
Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed insights into the structures of transition states and intermediates that are often difficult to observe experimentally. For reactions involving Boc-carbamates, DFT studies have been used to validate mechanistic proposals for both formation and cleavage. chemrxiv.org
In the context of acid-catalyzed deprotection, DFT calculations support a two-step mechanism for the dissociation of the protonated carbamate. The calculations show a kinetic preference for the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl, leading to the elimination of isobutylene (B52900). researchgate.net Subsequent loss of carbon dioxide requires overcoming additional energy barriers associated with further proton migrations. researchgate.net Computational modeling has also established a strong correlation between the electrophilicity of the N-Boc carbonyl group and the rate of thermolytic deprotection. acs.orgresearchgate.net
DFT has also been applied to understand the conformational preferences of carbamate monomers. Studies on model Boc-carbamate systems reveal that, unlike peptides which strongly favor trans configurations, carbamates can adopt energetically stable cis configurations, likely due to extended π-electron delocalization. chemrxiv.org
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules over time. aidic.itresearchgate.net For a molecule like this compound, MD simulations could elucidate how solvent molecules arrange around the compound and participate in the reaction mechanism.
Ab initio MD simulations have been successfully used to investigate intermediates in carbamate formation from amines and CO₂, revealing the crucial role of water molecules in mediating proton transfers through Grotthuss-style pathways. acs.orguregina.ca Such simulations have observed the spontaneous deprotonation of zwitterionic intermediates by bulk water, leading to the formation of carbamic acids. researchgate.netacs.org For the cleavage of this compound, MD simulations could model the approach of hydronium ions, the solvation of the resulting tert-butyl cation, and the conformational dynamics of the carbamic acid intermediate prior to decarboxylation.
Mechanistic Interplay of Substituents on Carbamate Reactivity and Stability
The substituents on the carbamate nitrogen atom play a critical role in modulating the molecule's reactivity and stability. The two cyanoethyl groups in this compound are strongly electron-withdrawing. This electronic effect has two primary, opposing consequences.
Decreased Nucleophilicity of Nitrogen: The electron-withdrawing nature of the cyanoethyl groups significantly reduces the electron density on the nitrogen atom. This decreases the nitrogen's basicity and nucleophilicity, making the initial formation of the carbamate from bis(2-cyanoethyl)amine more difficult compared to reactions with more basic alkylamines.
Increased Stability of the Carbamate C-N Bond: The resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group gives the C–N bond partial double-bond character, which is a defining feature of carbamates. nih.govacs.org Electron-withdrawing substituents on the nitrogen decrease the energy of this lone pair, enhancing its delocalization and thereby increasing the rotational barrier around the C–N bond. researchgate.netnd.edu This increased resonance stabilization makes the carbamate more stable and less prone to cleavage. Studies on N-aryl carbamates have shown that electron-withdrawing groups decrease the barrier to C-N bond rotation, which seems counterintuitive but is explained by the transition state having less charge separation than the ground state in nonpolar solvents. nd.edu However, for cleavage, the stability of the resulting amine is key. Since bis(2-cyanoethyl)amine is a weak base, its reformation upon deprotection is less favorable, making the carbamate linkage more resistant to cleavage compared to Boc-derivatives of strongly basic amines.
Investigations into Undesired Side Reactions and Byproduct Formation during Synthesis and Deprotection
During Synthesis: The synthesis of Boc-carbamates using Boc₂O is generally a clean reaction. However, if the starting amine contains other nucleophilic groups (e.g., hydroxyls), competitive O-Boc protection can occur. organic-chemistry.org In the specific case of this compound, the primary concern during synthesis would be ensuring complete reaction without degradation of the cyanoethyl groups, which are generally stable under these conditions.
During Deprotection:
Alkylation: The acid-catalyzed deprotection of the Boc group generates a tert-butyl cation. masterorganicchemistry.comresearchgate.net This electrophilic species can react with any available nucleophiles in the reaction mixture, leading to undesired tert-butylation side products. Scavengers are often added to trap this cation.
Cyanoethyl Group Reactions: The cyanoethyl groups themselves are susceptible to side reactions, particularly under strongly basic conditions which are not typical for Boc deprotection. Under basic conditions, β-elimination can occur, releasing acrylonitrile (B1666552). atdbio.comnih.gov Acrylonitrile is a potent Michael acceptor and can react with nucleophiles, including the newly deprotected amine, to form various adducts. atdbio.combiotage.com While Boc deprotection is acidic, subsequent workup or reaction steps involving bases could trigger this side reaction. It has been noted that the imido NH group of thymine (B56734) is particularly susceptible to cyanoethylation by acrylonitrile byproduct during oligonucleotide synthesis deprotection. nih.gov
Solvent Effects on Reaction Mechanisms and Stereoselectivity
The choice of solvent can significantly influence the mechanism and rate of both carbamate formation and cleavage.
For Carbamate Formation: The reaction of amines with CO₂ to form carbamic acids is highly solvent-dependent. In polar aprotic solvents like DMSO or DMF, the carbamic acid is the dominant species. researchgate.netrsc.org In contrast, in apolar or amphiprotic solvents like benzene (B151609) or methanol, ammonium (B1175870) carbamate ion pairs are preferentially formed. researchgate.net For synthesis using Boc₂O, polar aprotic solvents like THF or acetonitrile (B52724) are common, as they effectively solvate the reactants and intermediates. bzchemicals.com
For Carbamate Cleavage: The acid-catalyzed deprotection of the Boc group is typically performed in non-nucleophilic, moderately polar solvents like dichloromethane (B109758) (DCM) or dioxane. jk-sci.combzchemicals.com The solvent's role is to solvate the protonated carbamate and the resulting ions. The polarity of the solvent can affect the stability of the transition state relative to the ground state. Studies have shown that for carbamate C-N bond rotation, the transition state may be more or less polar than the ground state depending on the solvent, which alters the rotational energy barrier. nd.edu In the context of cleavage, the solvent must be able to support the formation of the charged intermediates (protonated carbamate and the tert-butyl cation) to facilitate the reaction.
As this compound is achiral, stereoselectivity is not a factor in its reactions.
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural verification and kinetic analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and structurally similar compounds.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (CH₃) | ~1.5 | Singlet | 9H |
| Methylene (B1212753) (N-CH₂) | ~3.6 | Triplet | 4H |
| Methylene (CH₂-CN) | ~2.8 | Triplet | 4H |
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Quaternary (C(CH₃)₃) | ~80 |
| Methyl (C(CH₃)₃) | ~28 |
| Carbonyl (C=O) | ~155 |
| Methylene (N-CH₂) | ~45 |
| Methylene (CH₂-CN) | ~18 |
| Nitrile (CN) | ~118 |
Structural Elucidation of Novel Derivatives and Intermediates
NMR spectroscopy is pivotal in confirming the structure of novel compounds derived from this compound. For instance, should one of the cyanoethyl groups be hydrolyzed to a carboxylic acid, significant changes in the NMR spectrum would be anticipated. The triplet corresponding to the methylene group adjacent to the newly formed carboxylic acid would shift downfield. Furthermore, the appearance of a broad singlet in the ¹H NMR spectrum, typically above 10 ppm, would indicate the presence of the carboxylic acid proton.
In the synthesis of more complex molecules, such as polymers where a derivative of tert-Butyl bis(2-hydroxyethyl) carbamate is used, ¹H NMR is used to confirm the structure of the resulting polyesteramines. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives where signal overlap in one-dimensional spectra might occur.
In Situ NMR for Reaction Monitoring and Kinetic Studies
The progress of chemical reactions involving this compound can be monitored in real-time using in situ NMR spectroscopy. nih.govresearchgate.netrptu.de This technique allows for the acquisition of a series of NMR spectra over the course of a reaction, providing kinetic data and insights into the reaction mechanism. nih.govresearchgate.netrptu.de For example, in a cyanoethylation reaction to synthesize the title compound, the disappearance of the N-H proton signal from a precursor like tert-butyl carbamate and the concurrent appearance of the characteristic triplets for the cyanoethyl groups can be tracked.
By integrating the signals of the reactant and product at various time points, concentration profiles can be generated. This data is invaluable for determining reaction rate constants and understanding the influence of reaction conditions such as temperature and catalyst concentration on the reaction outcome. chemrxiv.org The ability to observe transient intermediates is another powerful aspect of in situ NMR, offering a more complete picture of the reaction pathway. rptu.de
Mass Spectrometry-Based Methods for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound and its derivatives. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₇N₃O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. This is particularly important when distinguishing between isomers or compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to gain structural information through the fragmentation of a selected precursor ion. nih.gov In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
Predicted Fragmentation Patterns for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| [M+H]⁺ | [M+H - C₂H₃CN]⁺ | Loss of acrylonitrile |
| [M+H]⁺ | [M+H - C₄H₉O₂CN]⁺ | Cleavage of the carbamate group |
Advanced Spectroscopic Characterization in Research
The structural elucidation of tert-Butyl bis(2-cyanoethyl)carbamate relies on a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While these methods provide direct observational data, their power is significantly enhanced when coupled with computational chemistry.
The advent of powerful computational tools, particularly Density Functional Theory (DFT), has revolutionized the way chemists approach spectroscopic analysis. By creating a theoretical model of the molecule, it is possible to calculate various spectroscopic parameters. These calculated values, when compared with experimental spectra, provide a robust validation of the proposed molecular structure and offer a more detailed interpretation of the spectral features.
For a molecule like this compound, DFT calculations are typically employed to optimize the ground-state geometry. Following this optimization, further calculations can predict key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) nuclei. These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure. By comparing the theoretically predicted NMR spectrum with the experimental one, each resonance can be confidently assigned to a specific atom within the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and relative intensities of absorption bands in the IR spectrum. Each calculated vibrational mode can be animated and visualized, allowing for a precise assignment of experimental IR peaks to specific molecular motions, such as the stretching of the C≡N (cyano) and C=O (carbonyl) bonds, or the bending of C-H bonds. This level of detail is often unattainable through experimental data alone.
The comparison between calculated and experimental data often reveals a systematic deviation, which can be corrected by applying a scaling factor. This process refines the accuracy of the theoretical model and strengthens the correlation with real-world measurements.
The table below illustrates the kind of data that would be generated from such a comparative study, though specific experimental and calculated values for this compound are not publicly available in the searched literature. The values presented are hypothetical and serve to demonstrate the methodology.
| Parameter | Experimental Value (Hypothetical) | Theoretical Value (Hypothetical) | Assignment |
| ¹H NMR (δ, ppm) | 1.45 (s, 9H) | 1.48 | -C(CH₃)₃ |
| 2.75 (t, 4H) | 2.79 | -CH₂-CN | |
| 3.60 (t, 4H) | 3.65 | -N-CH₂- | |
| ¹³C NMR (δ, ppm) | 28.3 | 28.5 | -C(CH₃)₃ |
| 18.5 | 18.9 | -CH₂-CN | |
| 48.2 | 48.6 | -N-CH₂- | |
| 80.5 | 80.9 | -C(CH₃)₃ | |
| 118.0 | 118.4 | -CN | |
| 154.5 | 154.9 | C=O (carbamate) | |
| IR (ν, cm⁻¹) | 2250 | 2255 | C≡N stretch |
| 1690 | 1695 | C=O stretch | |
| 2975 | 2980 | C-H stretch (aliphatic) |
Note: The data in this table is hypothetical and for illustrative purposes only. No specific experimental or theoretical spectroscopic data for this compound was found in the public domain during the literature search.
Future Directions and Research Opportunities
Development of Next-Generation Analogues with Tunable Reactivity and Stability
The core structure of tert-Butyl bis(2-cyanoethyl)carbamate serves as a promising scaffold for the development of next-generation analogues. By systematically modifying its constituent parts, new derivatives with finely tuned reactivity and stability profiles could be engineered to meet specific synthetic challenges. The stability of carbamates is a critical factor, as they are known to be proteolytically stable compared to amides and can be designed to be chemically stable against hydrolysis under various conditions. nih.gov
Future research could focus on modifying the electronic and steric nature of the carbamate (B1207046) group. Replacing the tert-butyl group with other alkyl or aryl substituents would directly impact the lability of the protecting group under acidic or basic conditions. For instance, incorporating electron-withdrawing groups could enhance acid stability, while bulkier substituents could provide greater steric shielding.
Furthermore, the cyanoethyl arms are ripe for modification. Introducing substituents on the ethyl backbone or replacing the nitrile with other electron-withdrawing groups (e.g., esters, nitro groups) could alter the reactivity of the molecule in nucleophilic addition or cycloaddition reactions. This tunability would allow for the creation of a library of reagents with a spectrum of properties, from highly stable linkers to readily cleavable synthons. The goal is to create analogues where deprotection conditions are orthogonal to other functional groups present in a complex molecule, a key consideration in modern organic synthesis. emerginginvestigators.org
| Structural Modification | Target Moiety | Anticipated Effect on Properties | Potential Application |
|---|---|---|---|
| Replacement of tert-butyl group with more acid-labile groups (e.g., 2-(trimethylsilyl)ethyl) | Carbamate Group | Increased lability under milder acidic or fluoride-mediated conditions. | Protection of sensitive substrates in complex total synthesis. |
| Introduction of electron-withdrawing groups on the ethyl backbone | Cyanoethyl Arms | Enhanced reactivity of the nitrile group; altered acidity of α-protons. | Precursors for novel heterocyclic compounds. |
| Replacement of nitrile with other functional groups (e.g., esters, sulfones) | Cyanoethyl Arms | Creation of building blocks with different chemical handles for diversification. | Synthesis of diverse small-molecule libraries. |
| Incorporation of fluorine atoms into the alkyl chains | Entire Molecule | Increased metabolic stability and altered electronic properties. | Development of novel agrochemicals or pharmaceuticals. |
Integration into Automated and High-Throughput Synthesis Platforms
The structure of this compound is well-suited for modern automated and high-throughput synthesis platforms, which are crucial for accelerating drug discovery and materials development. The Boc group is a cornerstone of solid-phase synthesis, particularly in peptide and oligonucleotide synthesis, due to its reliable cleavage under specific acidic conditions. masterorganicchemistry.com
This compound could be employed as a bifunctional linker or scaffold in solid-phase organic synthesis (SPOS). One of the cyanoethyl arms could be used to attach the molecule to a solid support, leaving the other nitrile and the Boc-protected nitrogen available for subsequent chemical transformations. After a synthetic sequence is complete, cleavage from the resin and deprotection of the amine could be achieved in a controlled manner. Carbamate linkers have been successfully used in the solid-phase synthesis of various functionalized molecules. researchgate.net
Moreover, the compound's likely solubility in common organic solvents makes it an ideal candidate for continuous flow chemistry systems. In a flow reactor, the N-alkylation of tert-butyl carbamate followed by cyanoethylation could be optimized for high efficiency and scalability. acs.org Subsequent in-line transformations of the nitrile groups or deprotection of the amine could generate libraries of compounds rapidly and safely.
| Platform | Key Feature of Compound | Advantage |
|---|---|---|
| Solid-Phase Synthesis | Acid-labile Boc group | Orthogonal deprotection strategy compatible with many linkers and substrates. |
| Solid-Phase Synthesis | Two cyanoethyl arms | Allows for attachment to resin while leaving a functional handle for diversification. |
| Flow Chemistry | Solubility and defined reactivity | Enables continuous production, improved safety, and precise control over reaction parameters. |
| High-Throughput Screening | Versatile functional groups (nitriles, protected amine) | Facilitates the rapid generation of diverse molecular libraries for biological or material screening. |
Exploration of Novel Catalytic Systems for Carbamate Formation and Deprotection
Advancements in catalysis offer significant opportunities to improve the synthesis and manipulation of this compound. Current methods for N-alkylation of carbamates often rely on strong bases, which may not be compatible with sensitive functional groups. epa.govresearchgate.net Future research should target the development of catalytic systems for the dual cyanoethylation of tert-butyl carbamate under milder conditions. Transition metal catalysts or organocatalysts could facilitate the Michael addition of the carbamate nitrogen to acrylonitrile (B1666552) with high selectivity and efficiency, minimizing side reactions.
For deprotection, while trifluoroacetic acid is standard for Boc cleavage, there is a growing demand for milder and more selective methods. nih.gov Catalytic amounts of Lewis acids, such as iron(III) or zinc(II) salts, have shown promise for the chemoselective deprotection of Boc groups in the presence of other acid-sensitive functionalities. rsc.org Developing catalytic systems that are compatible with the nitrile groups in this compound would be a significant step forward, allowing the amine to be unmasked without hydrolyzing the nitriles to amides or carboxylic acids.
| Transformation | Traditional Method | Potential Novel Catalytic Approach | Key Advantage |
|---|---|---|---|
| N,N-Dialkylation | Strong base (e.g., NaH) and alkyl halide/Michael acceptor. | Transition metal (e.g., Pd, Cu) or Lewis acid catalyzed N-alkylation/Michael addition. rsc.org | Milder conditions, higher functional group tolerance. |
| Boc Deprotection | Stoichiometric strong acid (e.g., TFA, HCl). fishersci.co.uk | Catalytic iron(III) chloride or other sustainable metal catalysts. rsc.org | Increased chemoselectivity, reduced acid waste, milder conditions. |
| Carbamate Formation | Use of hazardous reagents like phosgene (B1210022) or isocyanates. google.com | Catalytic fixation of CO2 with amines and alcohols. nih.gov | Improved safety and sustainability. |
Interdisciplinary Applications in Materials Science and Supramolecular Chemistry
The bifunctional nature of this compound makes it an attractive building block for creating advanced materials and complex molecular assemblies. The two terminal nitrile groups can serve as versatile precursors for a range of functionalities.
In materials science, the compound could be a valuable monomer or cross-linker for the synthesis of functional polymers. For example, catalytic hydrogenation of the nitrile groups would yield a diamine, which, after Boc deprotection, would become a triamine. This triamine could be used to synthesize highly branched polyamides or dendrimers. Alternatively, the nitrile groups themselves can be polymerized or trimerized to form triazine-based covalent organic frameworks (COFs), potentially yielding materials with high thermal stability and porosity. The carbamate moiety itself can be incorporated into polymer backbones, such as polyurethanes, to impart specific physical properties. wikipedia.org
In supramolecular chemistry, the molecule's functional groups are capable of participating in specific non-covalent interactions. The carbamate group is an excellent hydrogen bond donor and acceptor, while the nitrile groups can act as hydrogen bond acceptors or coordinate with metal ions. nih.govnih.gov This suggests that the molecule or its derivatives could be designed to self-assemble into higher-order structures such as gels, liquid crystals, or molecular capsules. For instance, after hydrolysis of the nitriles to carboxylic acids, the resulting molecule could act as a tripodal ligand for metal ions, forming discrete coordination complexes or extended metal-organic frameworks (MOFs).
| Field | Application | Relevant Structural Feature(s) | Resulting Material/System |
|---|---|---|---|
| Polymer Chemistry | Monomer/Cross-linker | Two terminal nitrile groups | Cyano-functionalized polymers, polyamines, triazine-based networks. |
| Materials Science | Precursor for MOF linkers | Hydrolyzed nitriles (carboxylic acids) and deprotected amine | Porous crystalline materials for gas storage or catalysis. |
| Supramolecular Chemistry | Self-assembling building block | Carbamate (H-bonding) and nitrile groups (H-bonding, metal coordination) | Organogels, liquid crystals, host-guest complexes. |
| Coordination Chemistry | Tripodal Ligand Synthesis | Amine and two carboxylic acids (after functional group transformation) | Stable metal complexes for catalysis or imaging. |
Q & A
Q. What are the recommended safety protocols for handling tert-butyl bis(2-cyanoethyl)carbamate in laboratory settings?
- Methodological Answer : When handling this compound, prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if ventilation is insufficient. Avoid direct skin/eye contact; rinse immediately with water for 15 minutes if exposed. Store in airtight containers at room temperature, away from strong acids/bases, oxidizing agents, and ignition sources .
Q. What synthetic routes are typically used to prepare this compound?
- Methodological Answer : A common approach involves carbamate protection of bis(2-cyanoethyl)amine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or dichloromethane. Reaction monitoring via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures completion. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yields typically range from 70–85% .
Advanced Research Questions
Q. How can intermediates and byproducts be characterized during the synthesis of this compound?
- Methodological Answer : Key intermediates (e.g., bis(2-cyanoethyl)amine) are characterized using H/C NMR (e.g., δ 2.6–3.1 ppm for cyanoethyl protons) and FT-IR (ν ~2250 cm for C≡N stretches). Byproducts like unreacted Boc₂O are identified via GC-MS (retention time ~8.2 min) or LC-HRMS. X-ray crystallography (using SHELX programs) may resolve structural ambiguities for crystalline intermediates .
Q. What strategies optimize the reaction yield of this compound under varying conditions?
- Methodological Answer : Optimize stoichiometry (1.1–1.3 eq Boc₂O per amine group) and reaction temperature (0–25°C). Catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates Boc protection. Solvent polarity impacts reaction kinetics: THF > dichloromethane > acetonitrile. Kinetic studies (via in situ IR monitoring of Boc₂O consumption) guide time-dependent yield improvements. Post-synthetic quenching with aqueous NaHCO₃ minimizes side reactions .
Q. How do electron-withdrawing substituents influence the stability of this compound in nucleophilic environments?
- Methodological Answer : The electron-withdrawing cyano groups reduce electron density at the carbamate nitrogen, increasing resistance to nucleophilic attack (e.g., hydrolysis). Stability studies in buffered solutions (pH 7–9) show <5% degradation over 24 hours at 25°C. Under acidic conditions (pH <3), Boc deprotection occurs via carbamate protonation, releasing CO₂ and forming bis(2-cyanoethyl)amine. Reaction kinetics are monitored via H NMR (disappearance of tert-butyl signals at δ 1.4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
